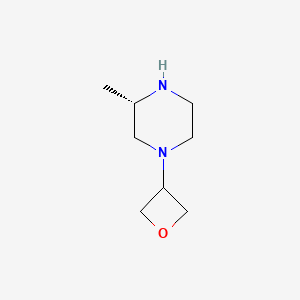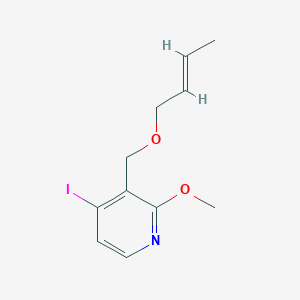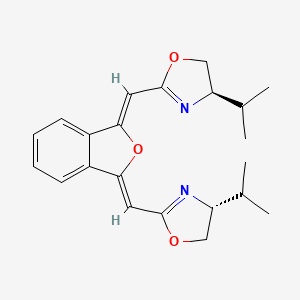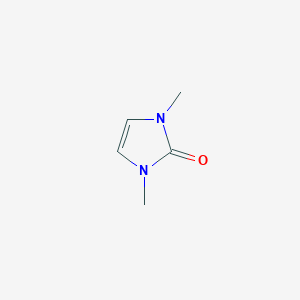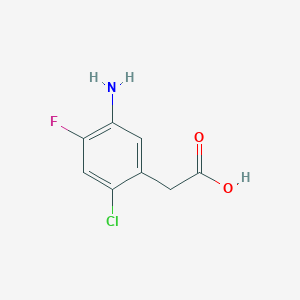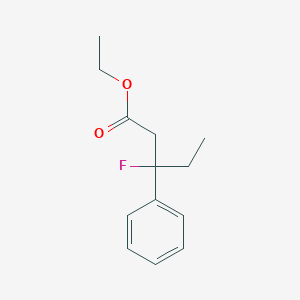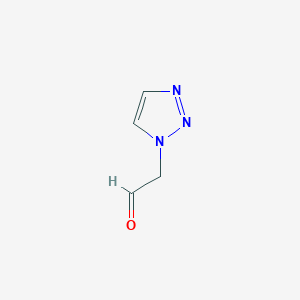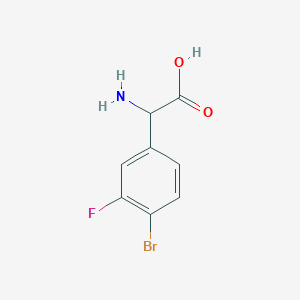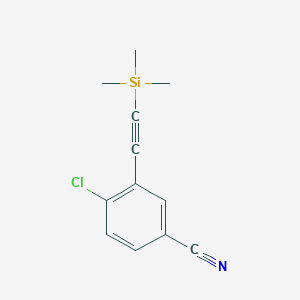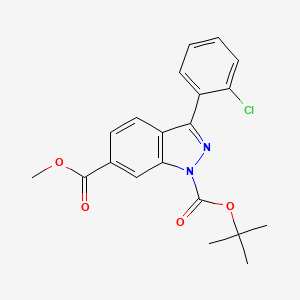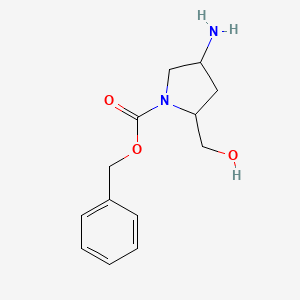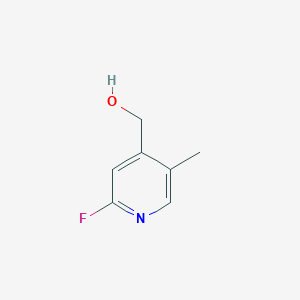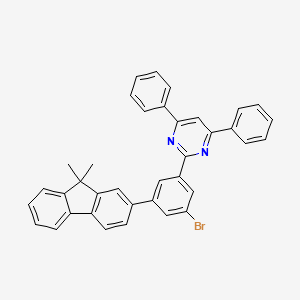
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with brominated fluorenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine typically involves multiple steps:
Synthesis of 9,9-dimethyl-9H-fluorene: This can be achieved through Friedel-Crafts alkylation of fluorene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The 9,9-dimethyl-9H-fluorene is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 3-bromo-9,9-dimethyl-9H-fluorene.
Suzuki Coupling: The brominated fluorenyl compound is coupled with a boronic acid derivative of diphenylpyrimidine using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be implemented to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the fluorenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the fluorenyl and pyrimidine moieties.
Cross-Coupling Reactions: The compound can undergo various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium alkoxides, amines, or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Scientific Research Applications
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its electroluminescent properties.
Photovoltaics: Potential application in organic solar cells as a light-absorbing material.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its electronic structure, which allows for efficient charge transport and light emission. The molecular targets include the active layers in OLEDs and photovoltaic devices, where it facilitates electron and hole transport. The pathways involved include the generation of excitons and their subsequent recombination to emit light.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the brominated fluorenyl group, resulting in different electronic properties.
2-(3-Bromo-5-phenylphenyl)-4,6-diphenylpyrimidine: Similar structure but without the dimethyl substitution on the fluorenyl group.
2-(3-Bromo-5-(9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine: Similar but without the 9,9-dimethyl substitution.
Uniqueness
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine is unique due to the presence of the 9,9-dimethyl-9H-fluoren-2-yl group, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics.
Properties
Molecular Formula |
C37H27BrN2 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
2-[3-bromo-5-(9,9-dimethylfluoren-2-yl)phenyl]-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C37H27BrN2/c1-37(2)32-16-10-9-15-30(32)31-18-17-26(22-33(31)37)27-19-28(21-29(38)20-27)36-39-34(24-11-5-3-6-12-24)23-35(40-36)25-13-7-4-8-14-25/h3-23H,1-2H3 |
InChI Key |
GLXSQERJIXQQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)Br)C5=NC(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


